(2E)-2-(3,5-dimethoxybenzylidene)-1,2-dihydro-3H-indol-3-one
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Overview
Description
2-[(E)-1-(3,5-DIMETHOXYPHENYL)METHYLIDENE]-1,2-DIHYDRO-3H-INDOL-3-ONE is a complex organic compound that belongs to the class of indole derivatives.
Preparation Methods
The synthesis of 2-[(E)-1-(3,5-DIMETHOXYPHENYL)METHYLIDENE]-1,2-DIHYDRO-3H-INDOL-3-ONE typically involves the reaction of 4-hydroxy-3,5-dimethoxybenzaldehyde with thiosemicarbazide in the presence of glacial acetic acid as a catalyst . The structure of the compound is confirmed through various analytical techniques such as elemental analysis, FT-IR, 1H-NMR, 13C-NMR, and mass spectral data .
Chemical Reactions Analysis
2-[(E)-1-(3,5-DIMETHOXYPHENYL)METHYLIDENE]-1,2-DIHYDRO-3H-INDOL-3-ONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include glacial acetic acid, maleic anhydride, and thiosemicarbazide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(E)-1-(3,5-DIMETHOXYPHENYL)METHYLIDENE]-1,2-DIHYDRO-3H-INDOL-3-ONE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[(E)-1-(3,5-DIMETHOXYPHENYL)METHYLIDENE]-1,2-DIHYDRO-3H-INDOL-3-ONE involves its interaction with specific molecular targets and pathways. The compound has been shown to interact with bacterial enzymes, such as the MurB protein of Staphylococcus aureus, through molecular docking studies . This interaction can inhibit the activity of the enzyme, leading to antimicrobial effects. Additionally, the compound exhibits antioxidant properties by scavenging free radicals .
Comparison with Similar Compounds
2-[(E)-1-(3,5-DIMETHOXYPHENYL)METHYLIDENE]-1,2-DIHYDRO-3H-INDOL-3-ONE can be compared with other similar compounds, such as:
- N′-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N′-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide These compounds share similar structural features but differ in their specific substituents and biological activities. The unique combination of the indole nucleus and the 3,5-dimethoxyphenyl group in 2-[(E)-1-(3,5-DIMETHOXYPHENYL)METHYLIDENE]-1,2-DIHYDRO-3H-INDOL-3-ONE contributes to its distinct properties and potential applications.
Properties
Molecular Formula |
C17H15NO3 |
---|---|
Molecular Weight |
281.30 g/mol |
IUPAC Name |
(2E)-2-[(3,5-dimethoxyphenyl)methylidene]-1H-indol-3-one |
InChI |
InChI=1S/C17H15NO3/c1-20-12-7-11(8-13(10-12)21-2)9-16-17(19)14-5-3-4-6-15(14)18-16/h3-10,18H,1-2H3/b16-9+ |
InChI Key |
XFUZPGFXIDTJHP-CXUHLZMHSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1)/C=C/2\C(=O)C3=CC=CC=C3N2)OC |
Canonical SMILES |
COC1=CC(=CC(=C1)C=C2C(=O)C3=CC=CC=C3N2)OC |
Origin of Product |
United States |
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